Silanidi alchile e arile
Alkylarylsilanes are a class of chemical compounds that feature an aryl group bonded to silicon, which is further substituted with one or more alkyl groups. These silanes exhibit excellent stability and reactivity, making them versatile materials in various applications across industries such as coatings, adhesives, and sealants. Due to their unique properties, they can enhance the performance of organic-inorganic interfaces, improving adhesion, water resistance, and chemical stability.
Alkylarylsilanes are commonly used in surface treatment processes where they provide a protective layer on surfaces, enhancing durability and wear resistance. They also play a crucial role in the preparation of organosilane coatings, which can be applied to various substrates like metals, plastics, and ceramics to achieve superior bonding and protection properties.
In addition, these compounds are employed as coupling agents in composite materials, where they help improve the interaction between organic and inorganic components, leading to enhanced mechanical strength and overall material performance. Their diverse applications underscore their importance in modern chemical manufacturing processes.

Struttura | Nome chimico | CAS | MF |
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Sodium (Phenyl)dimethylsilanolate | 7646-75-5 | C8H11NaOSi |
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bis(2-Thienyl)-1,1,2,2-tetramethyldisilane | 124733-24-0 | C12H18S2Si2 |
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Dimethylisopropylsilylimidazole | 81452-04-2 | C8H16N2Si |
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Diphenylmethylchlorosilane (97%) | 144-79-6 | C13H13ClSi |
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Diphenyl-bis(prop-2-enyl)silane | 10519-88-7 | C18H20Si |
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Benzene,(chlorohexylmethylsilyl)- | 139989-80-3 | C13H21ClSi |
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Benzene,1-(dimethylsilyl)-4-(trimethylsilyl)- | 27856-24-2 | C11H20Si2 |
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Benzene,1-(dimethylsilyl)-4-(trifluorosilyl)- | 33546-31-5 | C8H11F3Si2 |
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2-(tert-Butyldimethylsilyl)thiazole | 137382-38-8 | C9H17NSSi |
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Diethoxy(methyl)phenylsilane | 775-56-4 | C11H18O2Si |
Letteratura correlata
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1. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
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Yun Liu,Zhihua Cai,Quang Phan,Zhisheng Shi Mater. Adv., 2022,3, 1079-1086
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Baojun Lin,Xiaobo Zhou,Heng Zhao,Jian Yuan,Ke Zhou,Kai Chen,Hongbo Wu,Renjun Guo,Manuel A. Scheel,Andrei Chumakov,Yimin Mao,Laili Wang,Zheng Tang,Wei Ma Energy Environ. Sci., 2020,13, 2467-2479
Fornitori consigliati
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Nanjing Jubai BiopharmFactory Trade Brand reagentsNatura aziendale: Private enterprises
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Shanghai Xinsi New Materials Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises
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Taizhou Jiayin Chemical Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises
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Handan Zechi Trading Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises
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